molecular formula C18H24N2O5S B3286943 Tropisetron mesylate CAS No. 833482-77-2

Tropisetron mesylate

Cat. No. B3286943
CAS RN: 833482-77-2
M. Wt: 380.5 g/mol
InChI Key: FFTYLXTULVZQRZ-KOQCZNHOSA-N
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Description

Tropisetron mesylate is a 5-HT3 receptor antagonist . It is primarily used to manage nausea and vomiting induced by highly emetogenic chemotherapeutic drugs, such as cisplatin . The compound is known for its potent and selective action on serotonin receptors.

Scientific Research Applications

Anti-Inflammatory Effects in Inflammatory Bowel Disease

  • Tropisetron has been shown to exhibit anti-inflammatory properties in a rat model of experimental colitis, suggesting potential therapeutic applications in inflammatory bowel diseases (IBD) (Mousavizadeh et al., 2009).

Alzheimer's Disease

  • Research indicates that Tropisetron may normalize cognition in murine models of Alzheimer's disease. It was found to increase the ratio of sAPPα to Aβ peptide, which is critical in the pathology of Alzheimer's (Spilman et al., 2014).

Cognitive Deficits in Schizophrenia

  • Tropisetron has shown potential in improving cognitive deficits in mice after administration of phencyclidine, a model for schizophrenia. This suggests its applicability in treating cognitive impairments in schizophrenic patients (Hashimoto et al., 2006).

Hepatic Injury Protection

  • Tropisetron can decrease inflammatory cell responses and alleviate organ damage caused by trauma-hemorrhage, specifically in the liver. This protective effect is mediated through the p38 MAPK-dependent hemeoxygenase-1 expression pathway (Liu et al., 2012).

Antiarrhythmic and Hemodynamic Effects

  • Tropisetron shows antiarrhythmic effects in anesthetized rabbits, along with certain systemic and regional hemodynamic effects, suggesting its potential in cardiovascular applications (Hof et al., 1993).

Fibromyalgia Treatment

  • A pilot study on women suffering from primary fibromyalgia showed that Tropisetron may be useful in managing this syndrome, indicating its potential application in chronic pain conditions (Papadopoulos et al., 2000).

Multiple Sclerosis

  • Tropisetron has demonstrated the ability to diminish demyelination and disease severity in an animal model of multiple sclerosis (MS), indicating its potential as a treatment for MS and other autoimmune and inflammatory diseases of the CNS (Aminian et al., 2013).

Safety And Hazards

  • QTc Prolongation : Some studies suggest a greater risk of QTc prolongation with dolasetron + dexamethasone compared to ondansetron + dexamethasone .
  • Overall Safety : Palonosetron + steroid is the safest and most effective agent overall .

properties

IUPAC Name

methanesulfonic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2.CH4O3S/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;1-5(2,3)4/h2-5,10-13,18H,6-9H2,1H3;1H3,(H,2,3,4)/t11-,12+,13?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTYLXTULVZQRZ-KOQCZNHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tropisetron mesylate

CAS RN

833482-77-2
Record name Tropisetron mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0833482772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TROPISETRON MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2V6FDY03T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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